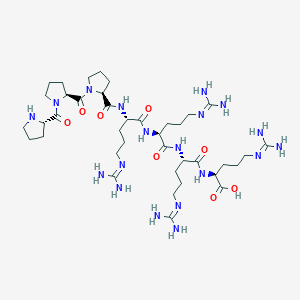
L-Prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound, with its multiple proline and ornithine residues, is likely to have unique structural and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: Adding the next amino acid in the sequence to the growing chain.
Deprotection: Removing protecting groups that prevent unwanted reactions.
Cleavage: Releasing the peptide from the resin.
Industrial Production Methods
In an industrial setting, the production of this peptide would involve large-scale SPPS, utilizing automated peptide synthesizers to ensure precision and efficiency. The process would be optimized for yield and purity, with rigorous quality control measures in place.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the guanidino groups of the ornithine residues.
Reduction: Reduction reactions could target any disulfide bonds if present.
Substitution: Nucleophilic substitution reactions might occur at reactive sites within the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various nucleophiles depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could result in the cleavage of disulfide bonds.
Aplicaciones Científicas De Investigación
Chemistry
This peptide could be used as a model compound in studies of peptide synthesis and structure-activity relationships.
Biology
In biological research, it might serve as a tool to study protein-protein interactions, enzyme activity, or cellular signaling pathways.
Medicine
Potential medical applications could include its use as a therapeutic agent or as a component of drug delivery systems.
Industry
In industrial applications, this peptide might be used in the development of biomaterials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which this peptide exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cell surface receptors to modulate signaling pathways.
Protein-Protein Interactions: Disrupting or stabilizing interactions between proteins.
Comparación Con Compuestos Similares
Similar Compounds
L-Prolyl-L-prolyl-L-prolyl-L-ornithine: A simpler peptide with fewer guanidino groups.
L-Prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine: A similar peptide with fewer ornithine residues.
Uniqueness
The unique combination of multiple proline and ornithine residues, along with the presence of guanidino groups, likely imparts distinct structural and functional properties to this peptide, differentiating it from simpler analogs.
Propiedades
Número CAS |
872545-04-5 |
|---|---|
Fórmula molecular |
C39H71N19O8 |
Peso molecular |
934.1 g/mol |
Nombre IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C39H71N19O8/c40-36(41)49-16-1-8-22(29(59)54-23(9-2-17-50-37(42)43)31(61)56-26(35(65)66)12-5-19-52-39(46)47)53-30(60)24(10-3-18-51-38(44)45)55-32(62)27-13-6-20-57(27)34(64)28-14-7-21-58(28)33(63)25-11-4-15-48-25/h22-28,48H,1-21H2,(H,53,60)(H,54,59)(H,55,62)(H,56,61)(H,65,66)(H4,40,41,49)(H4,42,43,50)(H4,44,45,51)(H4,46,47,52)/t22-,23-,24-,25-,26-,27-,28-/m0/s1 |
Clave InChI |
ZETALPJDGGTACZ-RMIXPHLWSA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES canónico |
C1CC(NC1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


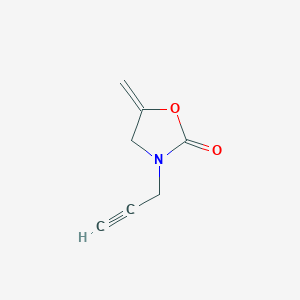

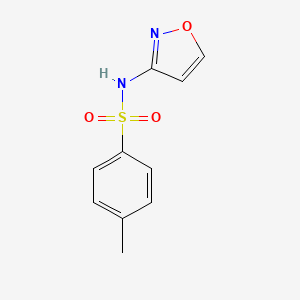
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B14197278.png)

![2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene](/img/structure/B14197284.png)

![7,9-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14197295.png)
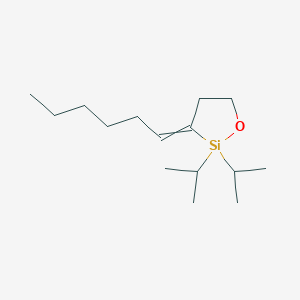
![4-Hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-N,N,1,2-tetramethyl-1H-benzimidazole-6-carboxamide](/img/structure/B14197299.png)
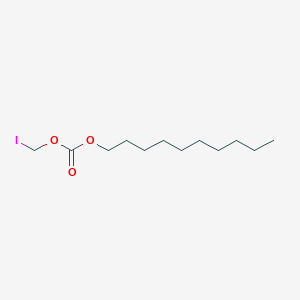
![N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14197316.png)

![3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14197330.png)
